![molecular formula C28H40O9 B573492 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose CAS No. 174465-15-7](/img/structure/B573492.png)
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose
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Description
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is a crucial compound widely used in the biomedical industry . It serves as a key intermediate for the synthesis of various pharmaceutical drugs targeting diseases like cancer, diabetes, and cardiovascular disorders .
Synthesis Analysis
The synthesis of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose involves the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide . The reaction is stirred for 5 hours and the residue evaporated under high vacuo. The oily product obtained is dissolved in pyridine and acetic anhydride and the reaction mixture is then stirred for 4 hours at room temperature .Molecular Structure Analysis
The molecular structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose consists of a 4,6-O-benzylidene-glucopyranose moiety which has the 4-OH and 6-OH groups of the glucopyranose protected by glycosidic bonding to a benzylic carbon, forming a benzyl acetal . The other OH groups of the glucopyranose ring are also protected with three acetate groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose include the formation of a new chiral center, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .Mechanism of Action
Future Directions
The compound is extensively utilized in the design and formulation of pharmaceutical agents aimed at combating an array of afflictions, encompassing cancer and autoimmune maladies . Its future directions could involve further exploration of its potential applications in the development of antiviral drugs, specifically against HIV and herpes simplex virus (HSV) .
properties
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6,7-bis(2,2-dimethylpropanoyloxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-26(2,3)23(29)35-19-18-17(15-32-21(34-18)16-13-11-10-12-14-16)33-22(37-25(31)28(7,8)9)20(19)36-24(30)27(4,5)6/h10-14,17-22H,15H2,1-9H3/t17-,18-,19+,20-,21?,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICCSHSKNBYBOC-PRYCNDIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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